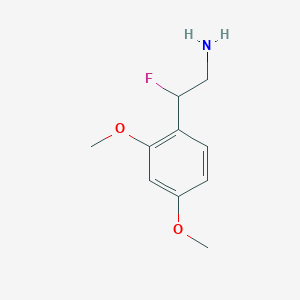
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine, a compound belonging to the class of substituted phenethylamines, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H16FNO2. The structure features a dimethoxy-substituted phenyl ring and a fluorinated ethylamine moiety, which may influence its interaction with biological targets.
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonergic Activity | Exhibits agonistic effects on serotonin receptors, particularly 5-HT_2A. |
| Psychoactive Effects | Potential to induce hallucinogenic effects similar to other phenethylamines. |
| Antitumor Activity | Preliminary studies suggest possible antitumor properties against specific cell lines. |
The compound's interaction with the serotonin receptor system is pivotal in mediating its psychoactive effects. Research indicates that compounds with similar structures often act as agonists at the 5-HT_2A receptor, leading to altered neurotransmitter release and subsequent psychological effects .
Case Studies and Research Findings
- Serotonin Receptor Agonism : A study investigating various positional isomers of related compounds found that the presence of methoxy groups significantly enhances agonistic activity at the 5-HT_2A receptor. The study reported effective concentrations (EC50) for several analogs, suggesting that structural modifications can optimize receptor binding and activity .
- In Vitro Antitumor Activity : Research into structurally similar compounds has indicated potential antitumor effects. For instance, derivatives with fluoro and methoxy substitutions showed selective cytotoxicity against certain cancer cell lines. These findings warrant further exploration into the antitumor potential of this compound .
- Metabolism Studies : Metabolic profiling in human hepatocytes revealed multiple metabolites for related compounds, indicating complex metabolic pathways that could affect the pharmacokinetics and pharmacodynamics of this compound . Understanding these pathways is essential for predicting therapeutic outcomes and potential toxicity.
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-fluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQQDNONIATIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














